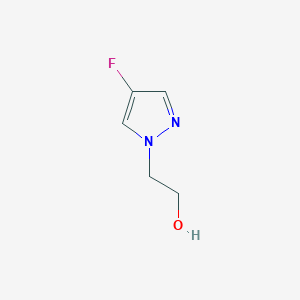

2-(4-fluoro-1H-pyrazol-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-fluoro-1H-pyrazol-1-yl)ethanol” is a heterocyclic compound that belongs to the class of Fluorinated Building Blocks . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of “this compound” involves several steps. Sodium hydride is added to a solution of fluoropyrazole in DMF at 0°C. The mixture is stirred at room temperature for 1 hour, and then 2-bromo-ethanol is added dropwise at 0°C. The resulting mixture is stirred at 40°C for 12 hours. The reaction is complete when TLC (petroleum ether/EtOAc=1:1) indicates so .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with a fluorine atom at the 4th position and an ethanol group at the 2nd position . The exact molecular structure can be determined using techniques such as FTIR and 1H NMR .

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

A general approach to synthesizing polysubstituted pyrazoles and isoxazoles involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to compounds including 2-(pyrazolyl)ethanols. These compounds have potential as bioactive molecules, with further transformations allowing for the creation of pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).

Antimicrobial Applications

Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and shown to exhibit potent antimicrobial activity. These compounds, particularly those with fluoro-substituted coumarin and phenyl rings, demonstrated significant efficacy against various microbial strains (Ansari & Khan, 2017).

Oxidation Studies

The oxidation of 2-(pyrazolyl)ethanols to 2-(pyrazolyl)-2-oxoacetic acids has been explored, providing an efficient method for the preparation of N-substituted compounds. This research outlines a pathway for generating pyrazole-5-carboxylic acid and other related acids through specific oxidation reactions (Ivonin, Rusanov, & Volochnyuk, 2020).

Coordination Chemistry

Studies on the coordination behavior of (3,5-diphenyl-1H-pyrazol-1-yl)ethanol against metals such as Pd(II), Zn(II), and Cu(II) have led to the synthesis of complexes with diverse geometries. These findings expand the understanding of pyrazole's role in coordination chemistry, offering insights into the design of new metal-organic frameworks (Muñoz et al., 2011).

Polymerization Catalysts

The development of chiral N,N,O-scorpionate zinc alkyls based on bis(pyrazol-1-yl)methane derivatives demonstrates their efficiency as initiators for the ring-opening polymerization of rac-lactide. This process results in PLA materials with low molecular weights, highlighting the potential of pyrazole derivatives in polymer chemistry (Otero et al., 2017).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include 2-(4-fluoro-1h-pyrazol-1-yl)ethanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study on a related compound showed a desirable fitting pattern in theLmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological activity of the target organisms.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the parasites, disrupting their ability to infect and proliferate within host cells .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound may also have significant antiparasitic effects.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Propiedades

IUPAC Name |

2-(4-fluoropyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUBETHBLNJITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2800222.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide](/img/structure/B2800228.png)

![N-(1-cyanocyclohexyl)-2-[[4-cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2800229.png)

![1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2800238.png)

![5-Chloro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2800239.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)